molecular formula C9H8BrN B15254940 2-(3-Bromoprop-1-ynyl)benzenamine

2-(3-Bromoprop-1-ynyl)benzenamine

Cat. No.: B15254940
M. Wt: 210.07 g/mol
InChI Key: CDXRGIBQBOIXEY-UHFFFAOYSA-N
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Description

2-(3-Bromoprop-1-ynyl)benzenamine is an organic compound with the molecular formula C9H8BrN It is a derivative of benzenamine, where a 3-bromoprop-1-ynyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3-Bromoprop-1-ynyl)benzenamine can be synthesized through the reaction of 3-bromoprop-1-yne with benzenamine. The reaction typically involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis likely follows similar principles to laboratory-scale preparation, with adjustments for larger scale production. This may involve the use of continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromoprop-1-ynyl)benzenamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Addition Reactions: The triple bond in the prop-1-ynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Addition Reactions: Reagents such as hydrogen chloride, bromine, or iodine are used. Reactions are often conducted at low temperatures to control the addition process.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Addition Reactions: Products include haloalkenes and dihaloalkanes.

    Oxidation and Reduction Reactions: Products include corresponding oxides and alkanes.

Scientific Research Applications

2-(3-Bromoprop-1-ynyl)benzenamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromoprop-1-ynyl)benzenamine involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Propargyl bromide: Similar in structure but lacks the benzenamine moiety.

    3-Bromoprop-1-yne: Similar in structure but lacks the benzenamine moiety.

    2-(3-Bromoprop-1-ynyl)benzene: Similar in structure but lacks the amine group.

Uniqueness

2-(3-Bromoprop-1-ynyl)benzenamine is unique due to the presence of both the benzenamine and 3-bromoprop-1-ynyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

2-(3-bromoprop-1-ynyl)aniline

InChI

InChI=1S/C9H8BrN/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7,11H2

InChI Key

CDXRGIBQBOIXEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CCBr)N

Origin of Product

United States

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